molecular formula C5H12FN B13339580 (R)-2-Fluoropentan-1-amine

(R)-2-Fluoropentan-1-amine

Katalognummer: B13339580
Molekulargewicht: 105.15 g/mol
InChI-Schlüssel: XJNKJUUPSLHXJS-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Fluoropentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the second carbon of a pentane chain, with an amine group (-NH2) at the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoropentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of ®-2-Fluoropentanol with ammonia or an amine source under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of ®-2-Fluoropentan-1-amine may involve the use of more efficient and scalable methods. One such method could be the catalytic hydrogenation of ®-2-Fluoropentanenitrile, which involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Fluoropentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents are typical reagents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Fluoropentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Fluoropentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Chloropentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-Bromopentan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    ®-2-Iodopentan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

®-2-Fluoropentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research areas.

Eigenschaften

Molekularformel

C5H12FN

Molekulargewicht

105.15 g/mol

IUPAC-Name

(2R)-2-fluoropentan-1-amine

InChI

InChI=1S/C5H12FN/c1-2-3-5(6)4-7/h5H,2-4,7H2,1H3/t5-/m1/s1

InChI-Schlüssel

XJNKJUUPSLHXJS-RXMQYKEDSA-N

Isomerische SMILES

CCC[C@H](CN)F

Kanonische SMILES

CCCC(CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.